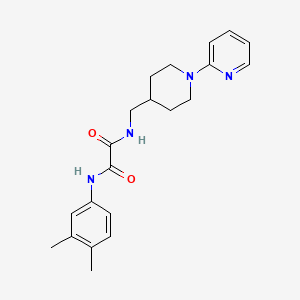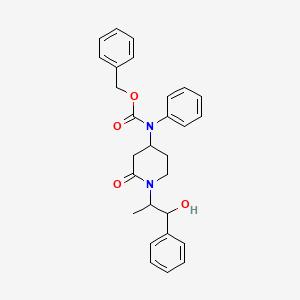
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
Descripción general
Descripción
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the transport of cholesterol and other molecules into the mitochondria. DPA-714 has been used extensively in scientific research to study the role of TSPO in various physiological and pathological conditions.
Mecanismo De Acción
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and neurons. The binding of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide to TSPO modulates the transport of cholesterol and other molecules into the mitochondria, which affects cellular metabolism and signaling pathways. The exact mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to involve the regulation of mitochondrial function and the modulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote mitochondrial biogenesis. N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has also been shown to enhance the survival and function of neurons and glial cells, and to reduce neuroinflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments, including its high selectivity for TSPO, its ability to penetrate the blood-brain barrier, and its stability in vivo. However, there are also some limitations to its use, including its relatively low affinity for TSPO, its potential for off-target effects, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide and TSPO. One area of interest is the role of TSPO in neuroinflammation and neurodegeneration, and the potential use of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide as a therapeutic agent for these conditions. Another area of interest is the regulation of TSPO expression and function in various cell types, and the development of new ligands for TSPO with improved selectivity and affinity. Finally, there is a need for further research on the biochemical and physiological effects of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide and TSPO in various disease states and physiological conditions.
Aplicaciones Científicas De Investigación
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been used extensively in scientific research to study the role of TSPO in various physiological and pathological conditions. It has been used as a radioligand for positron emission tomography (PET) imaging to study the expression of TSPO in vivo. N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has also been used to investigate the role of TSPO in neuroinflammation, neurodegeneration, and cancer.
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-6-7-18(13-16(15)2)24-21(27)20(26)23-14-17-8-11-25(12-9-17)19-5-3-4-10-22-19/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGOHXGQVTDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3224502.png)

![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)



![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)

![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3224595.png)